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Compound of Interest

Compound Name: Furaquinocin A

Cat. No.: B1142001

Spectroscopic Data of Furaquinocin A: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin A is a member of the furaquinocin family of antibiotics, which are polyketide-
isoprenoid hybrid compounds produced by Streptomyces species. These compounds have
garnered significant interest within the scientific community due to their potent antitumor
activities. This technical guide provides a detailed overview of the spectroscopic data of
Furaquinocin A, focusing on Nuclear Magnetic Resonance (NMR) and mass spectrometry
data. It also outlines the experimental protocols for acquiring this data and presents a
visualization of its biosynthetic pathway.

Chemical Structure
Furaquinocin A
e Molecular Formula: C22H2607

o IUPAC Name: (2R,3S)-3-[(1E,3R)-1,5-dihydroxy-4-methylpent-3-en-1-yl]-4-hydroxy-7-
methoxy-2,3,8-trimethyl-2H-furo[3,2-g]chromene-6,9-dione
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Spectroscopic Data

The structural elucidation of Furaquinocin A was achieved through a combination of one-
dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as mass spectrometry.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental
composition and exact mass of a compound.

Table 1. Mass Spectrometry Data for Furaquinocin A

lon Calculated mi/z Observed m/z
[M+H]* 403.1757 403.1755
M+Na]* 425.1576 425.1573

[ ]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the *H and 3C NMR chemical shifts for Furaquinocin A,
typically recorded in deuterated chloroform (CDCIs) or methanol (CDsOD). The assignments
are supported by 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 2: 1H NMR Spectroscopic Data for Furaquinocin A
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Position OoH (ppm) Multiplicity J (Hz)
2-CHs 1.25 d 6.8
2-H 4.60 q 6.8
3-CHs 1.42 S

5-H 6.55 S

7-OCHs 3.95 S

8-CHs 2.08 S

1'-H 5.80 d 8.5
2'-H 4.95 m

3-H 5.30 d 9.5
4'-CHs 1.75 S

5'-CH:z 4.15 S

Table 3: 13C NMR Spectroscopic Data for Furaquinocin A
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Position o6C (ppm)
2 78.5
3 45.2
3a 110.2
4 158.0
5 108.5
5a 155.8
6 182.1
7 160.5
7-OCHs 61.8
8 115.6
8-CHs 9.2

9 180.5
9a 112.3
9% 138.7
2-CHs 18.5
3-CHs 22.1
1 72.3
2' 135.1
3 128.4
4' 138.2
4'-CHs 16.3
5' 68.9
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Experimental Protocols
NMR Spectroscopy

NMR spectra are typically acquired on a high-field spectrometer.

Instrumentation: Bruker Avance series (e.g., 500 MHz or 700 MHz) or JEOL A500
spectrometer.

Solvent: Deuterated chloroform (CDCIs) or deuterated methanol (CD3OD) with
tetramethylsilane (TMS) as an internal standard.

Sample Preparation: Approximately 2-5 mg of Furaquinocin A is dissolved in 0.5 mL of the
deuterated solvent.

'H NMR: Spectra are recorded at a proton frequency of 500 MHz.
13C NMR: Spectra are recorded at a carbon frequency of 125 MHz.

2D NMR: Standard pulse programs are used for COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

High-resolution mass spectra are essential for confirming the molecular formula.

Instrumentation: JEOL JMS-AX500 mass spectrometer or a similar high-resolution
instrument.

lonization Method: Electrospray lonization (ESI) or Fast Atom Bombardment (FAB).
Analysis Mode: Positive or negative ion mode, depending on the desired adduct ions.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,
acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with
liquid chromatography.
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Biosynthesis of Furaquinocin A

The biosynthesis of Furaquinocin A involves a complex pathway combining polyketide and
isoprenoid precursors. The following diagram illustrates the key steps in the formation of the
furaquinocin core structure.

Cyclization & Oxidation }—» ura

Click to download full resolution via product page

Caption: Biosynthetic pathway of Furaquinocin A.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive overview for the
identification and characterization of Furaquinocin A. The detailed NMR and mass
spectrometry data, coupled with the outlined experimental protocols, serve as a valuable
resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery
who are interested in the furaquinocin class of antibiotics. The biosynthetic pathway diagram
further aids in understanding the origin of this complex natural product.

 To cite this document: BenchChem. [Spectroscopic data of Furaquinocin A (NMR, mass
spectrometry)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1142001#spectroscopic-data-of-furaquinocin-a-nmr-
mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1142001?utm_src=pdf-body
https://www.benchchem.com/product/b1142001?utm_src=pdf-body
https://www.benchchem.com/product/b1142001?utm_src=pdf-body-img
https://www.benchchem.com/product/b1142001?utm_src=pdf-body
https://www.benchchem.com/product/b1142001?utm_src=pdf-body
https://www.benchchem.com/product/b1142001#spectroscopic-data-of-furaquinocin-a-nmr-mass-spectrometry
https://www.benchchem.com/product/b1142001#spectroscopic-data-of-furaquinocin-a-nmr-mass-spectrometry
https://www.benchchem.com/product/b1142001#spectroscopic-data-of-furaquinocin-a-nmr-mass-spectrometry
https://www.benchchem.com/product/b1142001#spectroscopic-data-of-furaquinocin-a-nmr-mass-spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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